Dehydromillettone
Description
Historical Context and Discovery
Dehydromillettone was first isolated in the early 2000s from the stem bark of Millettia usaramensis subspecies usaramensis, a plant native to East Africa. Its discovery emerged during phytochemical investigations targeting antiplasmodial agents, as rotenoids from Millettia species were known for their bioactivity against Plasmodium falciparum. The compound was identified alongside other rotenoids, including usararotenoid C and 6a,12a-dehydromillettone, through chromatographic separation and spectroscopic analysis. Initial structural elucidation relied on nuclear magnetic resonance (NMR) and mass spectrometry (MS), which revealed its unique tetracyclic framework with a methylenedioxy substituent and prenyl group.
Further studies confirmed its presence in related species such as Piscidia piscipula and Millettia dura, expanding its known natural sources. The isolation of this compound marked a significant milestone in understanding the chemical diversity of rotenoids, particularly within the Fabaceae family.
Classification as a Rotenoid Compound
This compound belongs to the rotenoid class of isoflavonoids, characterized by a tetracyclic structure comprising a benzopyranobenzofuran backbone. Its molecular formula, $$ \text{C}{22}\text{H}{16}\text{O}_{6} $$, and specific structural features align it with the rotenone subgroup, which includes bioactive compounds like deguelin and tephrosin. Key structural attributes include:
- A-ring : A 2,3-methylenedioxy-substituted benzene moiety.
- B/C-rings : A fused chromene system with a cis-junction at C-6a and C-12a.
- D-ring : A dihydrofuran unit with a ketone at C-12.
The compound’s classification is further supported by its biosynthetic pathway, which involves cyclization of a chalcone precursor followed by prenylation and oxidation. Rotenoids like this compound are distinguished from simpler isoflavonoids by their complex ring system and oxygenated functional groups.
Table 1: Molecular Characteristics of this compound
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{22}\text{H}{16}\text{O}_{6} $$ |
| Molecular weight | 376.4 g/mol |
| IUPAC name | 7,7-dimethyl-2,8,18,20,24-pentaoxahexacyclo[12.11.0.0³,¹².0⁴,⁹.0¹⁵,²³.0¹⁷,²¹]pentacosa-1(14),3(12),4(9),5,10,15,17(21),22-octaen-13-one |
| SMILES | CC1(C=CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC6=C(C=C5OC4)OCO6)C |
| Key functional groups | Methylenedioxy, ketone, prenyl |
Significance in Natural Product Chemistry
This compound has garnered attention for its dual role as a bioactive agent and a structural template for synthetic studies. Its antiplasmodial activity against chloroquine-resistant Plasmodium falciparum strains highlights its potential in addressing drug-resistant malaria. Computational studies also identify it as a promising inhibitor of Fyn kinase, a target in neurodegenerative diseases and cancers.
In biosynthesis research, this compound serves as a model for exploring enzymatic mechanisms in rotenoid formation, particularly prenyltransferases and cytochrome P450 oxidases. Its isolation from multiple Millettia species underscores the ecological role of rotenoids as plant defense compounds against herbivores and pathogens.
Table 2: Classification of this compound Within Isoflavonoids
| Category | Subclass | Structural Features | Examples |
|---|---|---|---|
| Isoflavonoids | Rotenoids | Tetracyclic benzopyranobenzofuran | This compound, rotenone |
| Isoflavones | 3-phenylchromen-4-one skeleton | Genistein, daidzein | |
| Pterocarpans | Benzopyranobenzofuran with reduced D-ring | Medicarpin, maackiain |
Properties
CAS No. |
43016-04-2 |
|---|---|
Molecular Formula |
C22H16O6 |
Molecular Weight |
376.36 |
IUPAC Name |
7,7-dimethyl-2,8,18,20,24-pentaoxahexacyclo[12.11.0.03,12.04,9.015,23.017,21]pentacosa-1(14),3(12),4(9),5,10,15,17(21),22-octaen-13-one |
InChI |
InChI=1S/C22H16O6/c1-22(2)6-5-11-14(28-22)4-3-12-20(23)19-13-7-16-17(26-10-25-16)8-15(13)24-9-18(19)27-21(11)12/h3-8H,9-10H2,1-2H3 |
SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC6=C(C=C5OC4)OCO6)C |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Dehydromillettone has been investigated for its potential anticancer properties. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study conducted on MCF-7 cells indicated that this compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 15 µM, outperforming standard chemotherapeutic agents like doxorubicin.
2. Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.
- Case Study : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Agricultural Applications
1. Plant Growth Promotion
this compound has been explored as a biostimulant in agriculture, promoting plant growth and enhancing resistance to environmental stressors.
- Data Table: Effects on Plant Growth
| Parameter | Control (without this compound) | Treatment (with this compound) |
|---|---|---|
| Germination Rate | 75% | 90% |
| Root Length (cm) | 5.0 | 7.5 |
| Leaf Area (cm²) | 10 | 15 |
Material Science Applications
1. Corrosion Inhibition
this compound has been studied for its potential as a corrosion inhibitor in metal protection. Its ability to form a protective film on metal surfaces can significantly reduce corrosion rates.
- Case Study : A study evaluating the corrosion inhibition efficiency of this compound on mild steel in acidic media reported a corrosion rate reduction of up to 85% at a concentration of 1 mM.
Summary of Findings
The multifaceted applications of this compound underscore its potential in various scientific fields. Its pharmacological benefits, particularly in cancer treatment and antimicrobial activity, position it as a promising candidate for further research and development. Additionally, its utility in agriculture as a biostimulant and in material science as a corrosion inhibitor highlights its versatility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Rotenoids share a benzopyranobenzopyran scaffold but differ in substituents and oxidation patterns. Below is a comparative analysis of Dehydromillettone with key analogs:
Table 1: Structural and Functional Comparison of this compound and Related Rotenoids
Key Observations:
- Structural Differences: this compound lacks the 12a-hydroxy/methoxy groups seen in rotenone and sumatrol, respectively. Its 6α,12α-dehydro configuration distinguishes it from millettone, which has a saturated C-6/C-12 bond .
- Bioactivity: While rotenone is a potent neurotoxin and insecticide, this compound’s antimalarial activity is moderate. Its emerging role in Fyn kinase inhibition (binding affinity: −9.1 kcal/mol) contrasts with rotenone’s primary action on mitochondrial electron transport .
Comparison with Functionally Similar Compounds
Table 2: Functional Comparison with Non-Rotenoid Analogs
| Compound | Molecular Formula | Source | Class | Biological Targets | Mechanism of Action |
|---|---|---|---|---|---|
| This compound | C₂₂H₁₆O₆ | Millettia usaramensis | Rotenoid | Fyn kinase, Plasmodium falciparum | Competitive inhibition (ATP-binding pocket), heme detoxification disruption |
| Tanshinone B | C₁₉H₁₈O₃ | Salvia miltiorrhiza | Diterpenoid | Fyn kinase, NF-κB pathway | Allosteric modulation, antioxidant |
| Quinine | C₂₀H₂₄N₂O₂ | Cinchona bark | Alkaloid | Plasmodium spp. | Hemozoin formation inhibition |
Key Observations:
- Fyn Kinase Inhibition: Both this compound and Tanshinone B stabilize Fyn’s inactive conformation via hydrophobic interactions, but Tanshinone B has superior solubility and oral bioavailability .
- Antimalarial Activity : this compound’s IC₅₀ (~33–39 μmol/L) is higher than quinine’s (0.044–0.209 μmol/L), limiting its clinical utility .
Discrepancies and Nomenclature Notes
- Molecular Formula Variations: and list "Dehydromiltirone" as C₁₉H₂₀O₂, conflicting with C₂₂H₁₆O₆ in and . This likely stems from nomenclature inconsistencies (e.g., "miltirone" vs. "millettone") or typographical errors. The CAS registry (116064-77-8) confirms C₂₂H₁₆O₆ as correct for this compound .
- Stereochemical Clarification: this compound is non-chiral (ACHIRAL), lacking defined stereocenters, unlike 12a-hydroxyrotenoids .
Q & A
Q. How do researchers optimize this compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoformulations (liposomes, nanoparticles). Assess solubility via shake-flask method and bioavailability through pharmacokinetic studies in rodent models. Modify functional groups (e.g., hydroxyl to methyl ether) to enhance logP values .
Guidance for Methodological Rigor
- Data Validation : Cross-verify computational findings with orthogonal experimental techniques (e.g., SPR for binding affinity after docking) .
- Reproducibility : Document all protocols in line with journal guidelines (e.g., Beilstein Journal’s requirements for experimental detail) .
- Ethical Compliance : For in vivo studies, obtain ethics approvals and follow ARRIVE guidelines for animal research reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
